3-[Benzyl(chloroacetyl)amino]propanamide
Description
Contextualization of Chloroacetamide Motifs in Chemical Research
Chloroacetamide derivatives are a significant class of compounds in modern chemistry, valued for their inherent reactivity which allows for a broad spectrum of applications. scbt.com The presence of a chlorine atom adjacent to a carbonyl group makes them effective building blocks in various nucleophilic substitution reactions. scbt.com This reactivity is a key reason for their importance in the synthesis of many organic compounds through interactions with a variety of nucleophiles, including those containing sulfur, nitrogen, and oxygen. nih.gov The ease with which the chlorine atom can be replaced makes chloroacetamides highly versatile synthetic reagents for creating more complex molecules, such as various heterocyclic systems. nih.govresearchgate.net
The synthesis of N-aryl 2-chloroacetamides is often achieved through the chloroacetylation of the corresponding aryl amine. nih.govresearchgate.net These compounds have been investigated for a range of applications, from herbicides to pharmaceuticals. nih.gov The adaptability of the chloroacetamide motif allows for its incorporation into diverse molecular frameworks, enabling the modification of existing structures to enhance their properties. scbt.com
Overview of Propanamide Derivatives in Contemporary Organic and Medicinal Chemistry
Propanamide and its derivatives are of significant interest in both organic and medicinal chemistry. solubilityofthings.com The propanamide structure, characterized by a carbon chain with an amide functional group, is a fundamental component of many biologically relevant molecules. solubilityofthings.comerciyes.edu.tr In medicinal chemistry, propanamide derivatives have been explored for a wide array of therapeutic applications.
For instance, certain propanamide derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs) for potential use in cancer treatment. scbt.com Others have been investigated as inhibitors of enzymes like urease and cyclooxygenase-2, which are implicated in various diseases. nih.gov The synthesis of novel N-H and N-substituted indole-3-propanamide derivatives has led to the discovery of compounds with significant antioxidant properties. google.comgoogle.com Furthermore, research into N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has identified compounds with antiproliferative activity against several cancer cell lines. ajol.info The versatility of the propanamide scaffold is also evident in its use in the development of potential treatments for neurological conditions, such as neuropathic pain and seizures. nih.gov
Structural Elucidation and Naming Convention of 3-[Benzyl(chloroacetyl)amino]propanamide
The compound This compound is a multifaceted molecule that integrates several key functional groups. Its systematic name provides a clear blueprint for its molecular structure.
The core of the molecule is a propanamide chain. This indicates a three-carbon chain with a carbonyl group and an amino group at one end. The numbering of the carbon chain begins at the carbonyl carbon as position 1.
Attached to the nitrogen of the propanamide is an amino group at the 3-position. This amino group is further substituted, as indicated by the parentheses in the name. It is bonded to both a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) and a chloroacetyl group (a two-carbon acetyl group where one of the methyl protons is replaced by a chlorine atom).
Therefore, the structure consists of a propanamide backbone where the amino group at the third carbon is N-acylated with a chloroacetyl group and N-alkylated with a benzyl group.
| Component | Description |
| Propanamide | A three-carbon amide. |
| 3-amino | An amino group is attached to the third carbon of the propanamide chain. |
| Benzyl | A C6H5CH2- group attached to the nitrogen of the 3-amino group. |
| Chloroacetyl | A ClCH2CO- group also attached to the nitrogen of the 3-amino group. |
Interactive Data Table: Structural Components
This naming convention follows the IUPAC rules for nomenclature, which prioritize the principal functional group (in this case, the amide) and systematically describe the substituents attached to the main chain.
Rationale for Comprehensive Academic Investigation of this compound
A thorough academic investigation of this compound is warranted due to the convergence of two synthetically and medicinally significant pharmacophores: the chloroacetamide and the N-substituted propanamide moieties. The chloroacetyl group serves as a reactive handle for further chemical modifications, potentially allowing for the synthesis of a diverse library of derivatives. nih.gov The N-benzyl propanamide core is a structural motif found in compounds with a range of biological activities, including anticonvulsant properties.
The combination of these structural features in a single molecule suggests several avenues for research. A primary focus would be the exploration of its synthetic utility as a building block for more complex molecules. The reactivity of the chloroacetyl group could be exploited in reactions with various nucleophiles to generate novel compounds.
Furthermore, the potential biological activity of this compound and its derivatives is a compelling reason for its study. Given the known pharmacological profiles of related N-benzyl propanamides, it is plausible that this compound could exhibit interesting biological effects. A comprehensive investigation would involve its synthesis, characterization, and screening for various biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[benzyl-(2-chloroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-8-12(17)15(7-6-11(14)16)9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRDTXZVGIYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)N)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyl Chloroacetyl Amino Propanamide and Analogous Structures
Strategies for Amide Bond Formation in the Synthesis of 3-[Benzyl(chloroacetyl)amino]propanamide
The formation of the amide bond is the critical step in the synthesis of this compound. This section delves into various strategies for achieving this transformation, with a focus on the use of chloroacetyl chloride, a comparison of classical coupling techniques, and the application of green chemistry principles.
Utilization of Chloroacetyl Chloride in Amidation Reactions
Chloroacetyl chloride (CAC) is a highly reactive and versatile bifunctional reagent widely employed in organic synthesis. tandfonline.com Its utility stems from the presence of both a reactive acid chloride for acylation and an α-chloro group that can be subsequently displaced by nucleophiles for further functionalization. tandfonline.com The reaction of chloroacetyl chloride with a primary or secondary amine, such as the N-benzylpropanamide precursor, is a direct and efficient method for the synthesis of chloroacetamides.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. stackexchange.comtandfonline.com Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, and non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). stackexchange.comsphinxsai.comresearchgate.net The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane being frequently used. stackexchange.comsphinxsai.com
A facile, one-pot synthesis of N-aryl acetamides using chloroacetyl chloride and DBU in THF at room temperature has been reported, affording high yields (75-95%) within 3-6 hours. sphinxsai.comsphinxsai.comresearchgate.net This method offers a significant advantage over harsher techniques that may require elevated temperatures or longer reaction times. sphinxsai.com The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion. The DBU then acts as a scavenger for the liberated HCl. researchgate.net
The reactivity of chloroacetyl chloride allows for chemoselective N-acylation even in the presence of other nucleophilic groups like hydroxyls, particularly when the reaction is conducted in a phosphate (B84403) buffer system. tandfonline.com This is attributed to the higher nucleophilicity of the amine compared to the alcohol under these conditions. tandfonline.com
Table 1: Comparison of Bases and Solvents in Chloroacetylation Reactions
| Base | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| DBU | THF | Room Temp. | 3-6 h | 75-95% | sphinxsai.comsphinxsai.comresearchgate.net |
| TEA | DCM | Not specified | Not specified | Not specified | sphinxsai.com |
| Pyridine | DCM | Ice bath | Varies | Not specified | stackexchange.com |
| K2CO3 | Benzene (B151609) | Not specified | Not specified | Not specified | sphinxsai.com |
| Propylene Oxide | Phosphate Buffer | Not specified | 20 min | High | tandfonline.com |
Comparative Analysis of Classical Amide Coupling Techniques for Propanamide Scaffolds
While the use of acyl chlorides is a direct approach, numerous other amide coupling reagents have been developed for the formation of amide bonds, particularly in the context of peptide synthesis and medicinal chemistry. rsc.org These reagents are designed to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. For the synthesis of propanamide scaffolds, a comparative analysis of these techniques is instructive.
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. rsc.org Uronium-based reagents such as HATU and HBTU, and phosphonium-based reagents like PyBOP, are also widely employed due to their high efficiency and mild reaction conditions. rsc.org
The choice of coupling agent can significantly impact the yield, reaction time, and purification strategy. For instance, the direct heating of a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. rsc.org The use of coupling agents circumvents this issue by generating a highly reactive activated intermediate.
A study evaluating various alternative solvents for common amide coupling reactions highlighted that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) can be effective and more environmentally friendly replacements for traditional solvents like DMF and DCM. rsc.org
Green Chemistry Principles Applied to N-Substituted Amide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for amides. dst.gov.in This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. Several strategies have been developed to make amide synthesis more sustainable.
One approach is the use of catalytic methods that avoid the need for stoichiometric activating agents. bohrium.comsciepub.com For example, boric acid has been shown to catalyze the direct amidation of carboxylic acids with amines or urea (B33335) under solvent-free conditions. bohrium.comsciepub.comsemanticscholar.org This method is attractive due to the low cost and low toxicity of the catalyst.
Water is considered the most environmentally benign solvent, and efforts have been made to develop amidation reactions that can be performed in aqueous media. tandfonline.comscielo.br The use of water-soluble catalysts, such as a porphyrazinato copper(II) complex, has enabled the selective synthesis of N-substituted amides from nitriles and primary amines in refluxing water. scielo.br The hydration of nitriles to amides in a water extract of pomelo peel ash (WEPPA) represents another eco-friendly approach that avoids external transition metals, bases, or organic solvents. mdpi.com
Enzymatic synthesis of amides using lipases, such as Candida antarctica lipase (B570770) B (CALB), offers a highly selective and green alternative to chemical methods. nih.govnih.gov These reactions can be performed under mild conditions, often in green solvents like cyclopentyl methyl ether, and produce high yields with minimal byproducts. nih.gov
Synthesis of N-Benzyl Amide Precursors
The direct amidation of a carboxylic acid with benzylamine (B48309) can be achieved using various coupling agents as discussed in section 2.1.2. For example, the reaction of benzoic acid and benzylamine in the presence of a copper-MOF catalyst and TBHP has been reported to produce N-benzylbenzamide. nih.gov Similarly, triphenylphosphine (B44618) and N-chlorophthalimide can be used to facilitate the coupling of carboxylic acids and benzylamine. nih.gov
Another route involves the reaction of an ester with benzylamine. Microwave irradiation has been shown to significantly accelerate the condensation of esters and amines in the presence of potassium tert-butoxide, leading to high yields of the corresponding amides in a much shorter time compared to conventional heating. tandfonline.com
The reduction of N-benzylbenzamide can also be a route to precursors, for instance, yielding benzyl (B1604629) alcohol through reduction with agents like LiAlH4. pearson.com
Multi-Component Reactions (MCRs) for the Construction of Related Propanamide Frameworks
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity. While a specific MCR for this compound is not explicitly detailed in the provided search results, the principles of MCRs are applicable to the synthesis of related propanamide frameworks.
For instance, the Ugi reaction is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By carefully selecting the starting materials, it is conceivable to construct complex propanamide derivatives.
Another relevant MCR is the Passerini reaction, which involves the reaction of a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxy carboxamide.
Microwave-Assisted Synthesis in the Derivatization of Chloroacetylated Amides
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net This technology is particularly well-suited for the derivatization of chloroacetylated amides, where the α-chloro group can be displaced by various nucleophiles.
Microwave irradiation has been successfully employed in the synthesis of amides from carboxylic acids and amines, often under solvent-free conditions. mdpi.comresearchgate.netnih.gov For example, the direct reaction of primary amines with carboxylic acids under microwave irradiation can produce amides in minutes with almost quantitative yields. tandfonline.com The use of a catalyst, such as ceric ammonium nitrate (B79036) (CAN), can further enhance the efficiency of microwave-assisted amidation. mdpi.comnih.gov
In the context of chloroacetylated amides, microwave heating can facilitate the nucleophilic substitution of the chloride, allowing for the rapid introduction of various functional groups. This approach has been used to synthesize a series of new acetamide (B32628) derivatives with potential antibacterial activity by reacting chloroacetyl chloride with primary and secondary amines under microwave irradiation. nih.gov The reaction times were significantly reduced from hours to minutes, with moderate to good yields. nih.gov
Stereoselective Synthesis Approaches for Chloroacetylated Amino Acid Derivatives
The creation of a chiral center in amino acid derivatives, including those with a chloroacetyl group, is a significant challenge that has been addressed through various innovative synthetic strategies. These methods aim to control the formation of a specific stereoisomer, which is crucial for the compound's intended biological function. The approaches can be broadly categorized into methods involving chiral auxiliaries, catalytic asymmetric reactions, and enzymatic transformations.
A key strategy involves the diastereoselective alkylation of chiral enamides derived from β-alanine. For instance, a chiral amide can be prepared from β-alanine and a chiral amine, such as bis(α-phenylethyl)amine. The resulting amide can be deprotonated to form a dianion, which then reacts with an alkylating agent. The inherent chirality of the auxiliary group guides the approach of the electrophile, leading to the preferential formation of one diastereomer. Although this method does not directly yield this compound, the principle of using a chiral auxiliary to direct alkylation is a foundational concept in asymmetric synthesis. scielo.br Research in this area has shown that diastereoselectivities can range from 67-82%, with variations depending on the specific reactants and conditions used. scielo.br
Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of β-amino acid derivatives, several catalytic methods have been developed. One such method is the catalytic asymmetric Tsuji-Trost reaction, which can be used for the α-benzylation of N-unprotected amino acid esters. researchgate.net This reaction, employing a ternary catalyst system of a chiral aldehyde, a palladium source, and a Lewis acid, can produce various optically active α-benzyl amino acids with good to excellent yields and enantioselectivities. researchgate.net While this method targets α-amino acids, the principles of using a chiral catalyst to control the formation of a carbon-carbon bond are transferable to the synthesis of β-amino acid analogues.
Another powerful catalytic method is the asymmetric Mannich-type reaction. This reaction can be used to synthesize α,β-diamino acid derivatives by reacting a chiral Ni(II) complex of glycine (B1666218) with N-tosyl imines. rsc.org This approach has been shown to produce syn-(2R,3S)-α,β-diamino acids and is adaptable for large-scale preparation. rsc.org The Mannich reaction is also a viable route for creating chiral β-amino acid derivatives using chiral bifunctional organocatalysts like squaramide cinchona alkaloids. These reactions can proceed in a one-pot fashion to yield novel β-amino acid derivatives with moderate to excellent enantioselectivities. mdpi.com
The following table summarizes representative results from the diastereoselective alkylation of a chiral β-alanine derivative, which illustrates the effectiveness of using chiral auxiliaries in controlling stereochemistry.
| Electrophile | Additive | Yield (%) | Diastereomeric Selectivity (%) |
| Methyl Iodide | None | 45 | 67 |
| Ethyl Iodide | None | 52 | 82 |
| Benzyl Bromide | None | 60 | 75 |
| Allyl Bromide | None | 55 | 78 |
| Data derived from studies on the alkylation of a chiral N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide. scielo.br |
Enzymatic strategies also present a green and highly selective alternative for the synthesis of N-acyl amino acid amides. nih.gov Hydrolases, such as lipases and aminoacylases, can catalyze the formation of amide bonds under mild conditions. These biocatalytic methods often proceed with high enantioselectivity, offering a powerful tool for the synthesis of chiral building blocks. While specific enzymatic synthesis of this compound has not been detailed, the broad applicability of enzymes in N-acylation suggests this as a promising area for future investigation. nih.govorganic-chemistry.org
The final chloroacetylation step to produce the target compound is typically a standard chemical transformation that does not affect the already established stereocenter. This reaction is generally achieved by treating the chiral N-benzyl-β-aminopropanamide precursor with chloroacetyl chloride or a related reactive derivative. researchgate.netresearchgate.net
The table below outlines the key features of different stereoselective approaches applicable to the synthesis of chiral chloroacetylated amino acid derivatives.
| Synthetic Strategy | Key Features | Typical Stereoselectivity |
| Chiral Auxiliaries | Use of a recoverable chiral molecule to direct the reaction. | Good to excellent diastereoselectivity (e.g., up to 82% ds). scielo.br |
| Catalytic Asymmetric Synthesis | Employs a substoichiometric amount of a chiral catalyst. | Moderate to excellent enantioselectivity (e.g., up to 99% ee). researchgate.netmdpi.com |
| Enzymatic Synthesis | Utilizes enzymes for highly selective transformations under mild conditions. | Often exhibits very high enantioselectivity. nih.govorganic-chemistry.org |
Structure Activity Relationship Sar and Molecular Design Principles for 3 Benzyl Chloroacetyl Amino Propanamide Derivatives
Elucidating the Influence of the Benzyl (B1604629) Substituent on Mechanistic Activity
The benzyl group of 3-[Benzyl(chloroacetyl)amino]propanamide serves as a crucial recognition element that guides the molecule to its biological target. Its influence on mechanistic activity is primarily mediated through hydrophobic and van der Waals interactions within the target's binding pocket. Structure-activity relationship (SAR) studies on related N-benzyl chloroacetamides have shown that modifications to the benzyl ring can significantly alter biological efficacy. nih.govscilit.com
For instance, the introduction of substituents on the phenyl ring can modulate the compound's properties. Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the position and nature of these substituents directly impact activity. nih.gov Halogenated substituents, particularly at the para-position (4'-position) of the phenyl ring, have been found to enhance activity. This is often attributed to an increase in lipophilicity, which can facilitate passage through cellular membranes to reach intracellular targets. nih.gov Research on related compounds like (R)-N-benzyl 2-acetamido-3-methoxypropionamide indicates that the 4'-benzylamide position can effectively accommodate nonbulky, hydrophobic groups while retaining significant activity. scilit.com
Conversely, introducing larger, bulkier groups at this position can lead to a loss of activity, likely due to steric hindrance within the binding site. scilit.com However, in some cases, incorporating unsaturated groups can partially offset the activity loss from larger moieties. scilit.com Furthermore, adding a polar group like a carboxylic acid to the benzyl ring has been shown in other molecular contexts to increase binding affinity, sometimes by an order of magnitude, by enabling new interactions with the target protein. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed for N-Benzyl-2-chloroacetamide confirm that the molecule's activity is the complex result of interactions between multiple structural variables, which can be used to predict the efficacy of new derivatives. researchgate.net
An illustrative SAR table for the benzyl substituent is provided below, based on established principles for related compounds.
| Table 1: Illustrative Structure-Activity Relationship (SAR) for Benzyl Ring Substituents | | :--- | :--- | :--- | :--- | | Position | Substituent Type | Effect on Activity | Rationale | | 4' (para) | Small, Hydrophobic (e.g., -Cl, -F, -CH₃) | Increase | Enhances lipophilicity and fits well within hydrophobic pockets. nih.gov | | 4' (para) | Bulky (e.g., -t-Butyl) | Decrease | Potential for steric clash within the binding site. scilit.com | | 4' (para) | Polar (e.g., -COOH) | Potential Increase | May form new hydrogen or ionic bonds if a suitable partner is present. mdpi.com | | 2' (ortho) | Any | Potential Decrease | Can alter the torsion angle of the benzyl group, disrupting optimal binding conformation. | | 3' (meta) | Halogen (e.g., -Br) | Increase | Can increase lipophilicity and form halogen bonds. nih.gov |
Impact of the Chloroacetyl Electrophile on Covalent Binding and Target Engagement
The chloroacetyl group is the "warhead" of the this compound molecule, responsible for its covalent mechanism of action. acs.orgnih.gov This electrophilic moiety is designed to react with a nucleophilic amino acid residue, most commonly a cysteine, within the binding site of a target protein. mdpi.comnih.gov The formation of this permanent covalent bond via an alkylation reaction leads to irreversible inhibition, which can provide pharmacological advantages such as prolonged duration of action and enhanced potency. nih.gov
The process of target engagement involves two steps:
Covalent Bond Formation: Once the inhibitor is correctly positioned, the chloroacetyl group is held in close proximity to the target nucleophile, facilitating a reaction to form a covalent adduct. acs.org
The reactivity of the chloroacetyl group is finely tuned. It must be reactive enough to form a bond with the target residue but not so reactive that it indiscriminately modifies other proteins or biomolecules, which could lead to off-target toxicity. nih.gov Studies on chloroacetamide herbicides have provided direct evidence that the chloroacetyl moiety covalently binds to the active site cysteine of target enzymes. mdpi.com Similarly, screening of chloroacetamide fragment libraries has proven effective in identifying new scaffolds for the covalent inhibition of protein-protein interactions. nih.gov The potency of such irreversible inhibitors is often expressed as a kinetic parameter, kinact/KI, which accounts for both the initial binding affinity (KI) and the maximal rate of inactivation (kinact). nih.gov
Role of the Propanamide Backbone in Ligand-Target Interactions
The propanamide backbone of this compound is not merely a passive linker connecting the benzyl recognition element and the chloroacetyl warhead. It plays a critical structural role in correctly orienting these two functional groups for optimal interaction with the target protein. The amide functional group within the backbone is a key site for forming hydrogen bonds with the target. nih.govyoutube.com
In related molecules, such as α-ketoamides, the amide group has been shown to be critical for forming hydrogen-bonding interactions that anchor the inhibitor within the enzyme's catalytic center. nih.gov The propanamide structure provides a defined length and conformational flexibility that is essential for spanning the distance between the recognition pocket (where the benzyl group binds) and the nucleophilic residue targeted by the chloroacetyl group. Without this specific backbone, the precise geometry required for efficient covalent inhibition would be lost.
Design Strategies for Modulating Mechanistic Selectivity through Structural Variations
Achieving selectivity—the ability of a compound to inhibit its intended target without affecting other proteins—is a primary goal in drug design. For covalent inhibitors like this compound, selectivity can be engineered through several structural variation strategies.
One key strategy is to modify the non-covalent recognition part of the molecule (the benzyl and propanamide portions) to specifically fit the binding site of the target protein. Since the binding sites of different proteins vary, optimizing the scaffold for a unique site can dramatically increase selectivity. nih.gov
Another powerful approach involves targeting less-conserved amino acids. While many related enzymes might have a reactive cysteine in their active site, the surrounding amino acids are often different. By designing inhibitors that rely on interactions with these unique neighboring residues for initial binding, selectivity can be achieved. nih.gov
Further design strategies include:
Warhead Tuning: The reactivity of the chloroacetyl warhead can be modified. While the core compound is a chloroacetamide, medicinal chemists can explore other related electrophiles (e.g., fluoroacetamides, bromoacetamides) to fine-tune reactivity and optimize the balance between on-target reaction speed and off-target reactivity. nih.gov
Scaffold Hopping: Replacing the propanamide backbone or benzyl group with entirely different chemical scaffolds while retaining the chloroacetyl warhead can lead to inhibitors with novel selectivity profiles.
Computational Modeling: The use of covalent docking simulations allows designers to predict how structural variations will affect the binding pose and the efficiency of the covalent reaction. cresset-group.com This enables the prioritization of synthetic efforts on compounds most likely to succeed.
A successful design campaign often involves an iterative process of synthesizing and testing derivatives to build a comprehensive SAR profile, which then guides further optimization. nih.gov
Physicochemical Parameters (e.g., LogP, LogD, Ligand Efficiency) in Design Optimization
The optimization of drug candidates is a multi-parameter challenge where biological activity must be balanced with favorable physicochemical properties to ensure that the molecule can reach its target in a biological system. Key parameters for the design of this compound derivatives include LogP, LogD, and various ligand efficiency metrics. nih.govcsmres.co.uk
LogP and LogD: LogP is the partition coefficient of a neutral compound between octanol (B41247) and water, serving as a measure of lipophilicity. acs.org LogD is the distribution coefficient at a specific pH, which is more relevant for ionizable compounds as it accounts for both neutral and ionized forms. acs.org While high lipophilicity can improve membrane permeability, excessively high values (e.g., LogP > 5) are often associated with poor solubility, high metabolic turnover, and off-target toxicity. csmres.co.uk Therefore, medicinal chemists aim to increase potency without excessively increasing lipophilicity. nih.gov
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (number of heavy atoms, HA). It is calculated as LE = -ΔG / HA, where ΔG is the free energy of binding. LE helps identify small, efficient fragments that can be grown into more potent leads. A commonly used guideline suggests that fragment hits should have an LE greater than 0.3. researchgate.net
Lipophilic Ligand Efficiency (LLE): LLE, also known as LipE, measures how efficiently a compound uses its lipophilicity to achieve potency and is calculated as LLE = pIC₅₀ - LogP. In lead optimization, increasing potency while keeping LogP constant leads to a higher LLE. An LLE value between 5 and 7 is often considered desirable for drug candidates. csmres.co.ukresearchgate.net
These metrics are crucial for comparing different chemical series and for guiding the optimization process. For example, when comparing two compounds with similar potency, the one with a higher LE or LLE is generally considered a more promising starting point for further development because it achieves its activity more efficiently. nih.gov
| Table 2: Key Physicochemical Parameters in Design Optimization | | :--- | :--- | :--- | | Parameter | Definition | Importance in Design | | LogP | Octanol-water partition coefficient of the neutral molecule. | Measures lipophilicity; crucial for permeability but needs to be controlled to avoid poor solubility and toxicity. acs.org | | LogD | Octanol-water distribution coefficient at a specific pH. | A more physiologically relevant measure of lipophilicity for ionizable compounds. acs.org | | Ligand Efficiency (LE) | Binding energy per non-hydrogen atom (pIC₅₀ / HA). | Normalizes potency for size, helping to identify efficient molecular fragments for optimization. csmres.co.ukresearchgate.net | | Lipophilic Ligand Efficiency (LLE) | Potency minus lipophilicity (pIC₅₀ - LogP). | Measures the efficiency with which lipophilicity is converted into binding affinity; guides optimization towards potent and less lipophilic compounds. nih.govcsmres.co.uk |
Applications of 3 Benzyl Chloroacetyl Amino Propanamide As Chemical Probes and Tools in Chemical Biology
Development of Affinity Probes for Proteome Profiling
Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify and characterize protein targets of small molecules within a complex biological sample. This technique relies on the use of affinity probes, which are small molecules designed to bind to specific proteins. The chloroacetyl group present in 3-[Benzyl(chloroacetyl)amino]propanamide makes it an ideal candidate for the development of such probes.
The chloroacetyl moiety acts as a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues, such as cysteine, within the active site of an enzyme or a binding pocket of a protein. nih.govenamine.net This covalent and irreversible binding allows for the stable labeling of target proteins, facilitating their isolation and identification through techniques like mass spectrometry. nih.gov The benzyl (B1604629) and propanamide components of the molecule can be modified to modulate its binding affinity and selectivity for different protein targets.
Research in the field of chemical proteomics has demonstrated the utility of various covalent warheads for proteome-wide cysteine profiling. chemrxiv.org While iodoacetamide (B48618) is a commonly used reactive group, chloroacetamide-based probes offer an alternative with distinct reactivity profiles. nih.gov The development of probes with novel warheads is crucial for expanding the coverage of the proteome that can be targeted. chemrxiv.orgchemrxiv.org
Table 1: Comparison of Covalent Warheads in Affinity Probes
| Warhead | Reactivity | Target Residues | Application Notes |
| Chloroacetamide | High | Cysteine, Histidine | Forms stable covalent bonds; used in various covalent inhibitors and probes. nih.govacs.orgnih.gov |
| Iodoacetamide | High | Cysteine | Widely used for cysteine labeling, but may only target a fraction of functional cysteines. chemrxiv.org |
| Acrylamide | Moderate | Cysteine | Popular for irreversible binding to non-catalytic cysteines. enamine.net |
| Sulfonyl Fluoride | Variable | Tyrosine, Lysine, Serine, Histidine, Threonine | Targets multiple nucleophilic amino acids. enamine.net |
The application of this compound as an affinity probe would involve its introduction into a biological system, such as a cell lysate or live cells. Following an incubation period to allow for binding to its protein targets, the covalently modified proteins can be enriched and subsequently identified. This approach can provide valuable insights into the mechanism of action of drugs, identify novel drug targets, and elucidate the function of uncharacterized proteins.
Integration into Noncanonical Amino Acid (ncAA) Systems for Protein Engineering
The genetic incorporation of noncanonical amino acids (ncAAs) into proteins is a powerful technique for protein engineering, enabling the introduction of novel chemical functionalities into a protein's structure. nih.govfrontiersin.org This is typically achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery.
This compound, or a derivative thereof, can be utilized as an ncAA to site-specifically install a reactive chloroacetyl group into a protein sequence. researchgate.net This would provide a "handle" for further chemical modification of the protein. For instance, once incorporated, the chloroacetyl group can be selectively targeted with a molecule containing a nucleophilic group, such as a thiol, for fluorescent labeling, PEGylation, or the attachment of other moieties. nih.gov
The process of incorporating an ncAA like a chloroacetyl-bearing amino acid involves several key steps:
Synthesis of the ncAA: In this case, this compound or a similar structure would be synthesized.
Engineering of an orthogonal aminoacyl-tRNA synthetase/tRNA pair: This pair must recognize the ncAA and not any of the canonical amino acids.
Expression in a host organism: The engineered synthetase, tRNA, and the target protein gene (containing a codon reassigned to the ncAA) are expressed in a suitable host, such as E. coli or mammalian cells, in the presence of the ncAA. frontiersin.org
The ability to introduce a chloroacetyl group at a specific site in a protein opens up numerous possibilities for creating novel protein conjugates and for studying protein structure and function with high precision.
Utilization in Bioorthogonal Chemistry Methodologies
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. mdpi.com These reactions typically involve a pair of mutually reactive functional groups that are abiotic to the biological system. The chemoselective ligation between a chloroacetyl group and a thiol is a prime example of a reaction that can be employed in a bioorthogonal manner. nih.gov
This compound can serve as a bioorthogonal reaction partner due to its chloroacetamide functionality. acs.org When introduced into a cellular environment, it can selectively react with a biomolecule that has been tagged with a thiol group. This allows for the specific labeling and visualization of the tagged biomolecule in its native context.
The key features of the chloroacetyl-thiol ligation that make it suitable for bioorthogonal applications include:
High Selectivity: The chloroacetyl group shows a strong preference for reacting with thiols over other functional groups present in biological systems.
Favorable Reaction Kinetics: The reaction proceeds at a reasonable rate under physiological conditions (pH and temperature).
Stability of the Resulting Linkage: The thioether bond formed is stable under biological conditions.
This methodology can be used for a variety of applications, including the labeling of proteins, nucleic acids, and glycans for imaging and functional studies. nih.govnih.govresearchgate.net
Precursor for Advanced Ligand Synthesis in Mechanistic Research
The structural components of this compound make it a valuable precursor for the synthesis of more complex and advanced ligands for mechanistic research. nih.govnih.gov The benzyl group, amide linkage, and the reactive chloroacetyl group provide multiple points for chemical modification and elaboration.
For example, the benzyl group can be substituted with various functional groups to explore structure-activity relationships (SAR) in ligand-protein interactions. The propanamide backbone can be altered in length or composition to optimize the spacing and orientation of the functional groups. The chloroacetyl group can be used as a reactive handle to conjugate the molecule to other scaffolds or to serve as a warhead in the design of covalent inhibitors. nih.govnih.govmdpi.comresearchgate.net
The synthesis of libraries of compounds derived from this compound could be employed in high-throughput screening campaigns to identify novel inhibitors or modulators of enzyme activity. nih.govresearchgate.net The mechanistic study of how these synthesized ligands interact with their biological targets can provide fundamental insights into disease pathways and aid in the rational design of new therapeutic agents. For instance, derivatives have been synthesized as potential inhibitors for enzymes like acetylcholinesterase. nih.gov
Future Research Directions and Academic Outlook for 3 Benzyl Chloroacetyl Amino Propanamide
Exploration of Novel Synthetic Pathways and Analog Discovery
The future exploration of 3-[Benzyl(chloroacetyl)amino]propanamide is contingent on the ability to synthesize it efficiently and to generate a diverse library of structural analogs. Current synthetic approaches for similar chloroacetamide-containing molecules often involve the reaction of a parent amine with chloroacetyl chloride. erciyes.edu.tr A key area of future research will be the optimization of this synthesis and the development of novel routes to generate derivatives.
Analog discovery will be crucial for developing structure-activity relationships (SAR). Modifications could be systematically introduced at three key positions: the benzyl (B1604629) group, the propanamide backbone, and the chloroacetyl moiety.
Benzyl Group Modification : The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate binding affinity and pharmacokinetic properties.
Propanamide Backbone Alterations : The length and composition of the linker can be altered to optimize the positioning of the reactive group within a target's binding site.
Warhead Tuning : While chloroacetamide is a potent reactive group, its reactivity can be tuned by creating analogs with other electrophiles to balance potency and selectivity, thereby minimizing potential off-target effects. acs.org
A systematic approach to analog synthesis, potentially employing combinatorial chemistry or parallel synthesis techniques, would rapidly generate a library of compounds for screening. mdpi.com This would be the foundational step toward identifying lead compounds with improved potency and target specificity.
| Potential Analog Series | Modification Site | Rationale for Exploration | Example Substituents |
| Series A | Benzyl Ring | Modulate non-covalent binding interactions and solubility. | -OCH₃, -Cl, -CF₃, -NO₂ |
| Series B | Propanamide Linker | Optimize spatial orientation and flexibility for target engagement. | Amino acid inserts, alkyl chain variations |
| Series C | Acetyl Group | Tune covalent reactivity and explore alternative mechanisms. | Iodoacetamide (B48618), acrylamide, vinyl sulfone |
Deeper Mechanistic Characterization at the Molecular and Sub-cellular Levels
Given the presence of the chloroacetamide group, it is hypothesized that this compound functions as a covalent inhibitor. However, rigorous experimental validation is a critical future step. rsc.org A primary objective will be to confirm the covalent mechanism of action and identify its specific molecular targets.
Advanced bioanalytical methods will be central to this effort. nih.gov
Mass Spectrometry : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to analyze a target protein after incubation with the compound. This technique can pinpoint the exact amino acid residue that has been covalently modified, confirming the binding site. nih.gov
Biochemical Assays : Time-dependent inhibition assays and wash-out or dilution experiments can provide strong evidence of irreversible or covalent binding, distinguishing it from non-covalent interactions. nih.gov
Structural Biology : Obtaining a high-resolution crystal structure of the compound covalently bound to its target protein via X-ray crystallography would offer definitive proof of the binding mode and provide invaluable insights for further rational design. acs.org
At the sub-cellular level, fluorescently-tagged analogs of the compound could be synthesized to visualize its localization within cells, providing clues about its site of action and potential off-targets.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling offer powerful tools to accelerate research on this compound and guide the design of more effective analogs. nih.gov These in silico methods can predict how the compound and its derivatives will interact with potential protein targets, saving significant time and resources compared to traditional screening. drugdiscoverynews.com
Key computational approaches for future research include:
Covalent Docking : Specialized docking algorithms can model the formation of a covalent bond between the chloroacetamide group and a nucleophilic residue (like cysteine) in a protein's active site. rsc.org This can generate binding pose hypotheses and help prioritize which analogs to synthesize. rsc.org
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the stability of the covalent and non-covalent interactions between the compound and its target protein over time, providing a more dynamic picture of the binding event.
Quantum Mechanics/Molecular Mechanics (QM/MM) : These hybrid methods can be employed to model the reaction mechanism of covalent bond formation with high accuracy, helping to understand the factors that govern the compound's reactivity.
The integration of artificial intelligence (AI) and machine learning (ML) algorithms can further enhance these efforts by building predictive models for compound activity and potential off-target effects based on structural features. drugdiscoverynews.comdrugdiscoverynews.com
| Computational Technique | Research Application | Predicted Outcome |
| Covalent Docking | Virtual screening against protein libraries | Identification of potential biological targets and binding poses. rsc.org |
| Molecular Dynamics | Analysis of ligand-protein complex stability | Insight into the durability and dynamics of the covalent adduct. |
| QM/MM Calculations | Modeling the covalent reaction pathway | Understanding of activation energies and transition states. |
| Machine Learning | QSAR model development | Prediction of activity for unsynthesized analogs. mdpi.com |
Expansion of Chemical Biology Applications
Beyond its potential as a therapeutic agent, this compound is an excellent candidate for development into a chemical probe to explore complex biological systems. nih.govresearchgate.net Covalent probes are invaluable tools for identifying and validating new drug targets. rsc.org
A key future direction is the development of an activity-based protein profiling (ABPP) probe based on the compound's scaffold. escholarship.org This would involve synthesizing an analog that incorporates a "handle" for downstream detection, such as an alkyne or azide (B81097) group. escholarship.org This modified probe could then be used in a variety of applications:
Target Identification : The probe could be used in cell lysates or living cells to covalently label its protein targets. The attached handle would then allow for the enrichment of these proteins via "click chemistry," followed by identification using mass spectrometry-based proteomics.
Target Engagement Assays : A probe can be used to measure how effectively an unlabeled drug candidate competes for binding to the target protein in a cellular context, which is a crucial step in drug development. rsc.org
The development of such chemical probes would transform this compound from a standalone compound into a versatile tool for fundamental biological discovery. researchgate.net
Integration with Emerging Research Methodologies
The academic outlook for this compound will be significantly shaped by its integration with cutting-edge research technologies that are transforming drug discovery. drugdiscoverynews.comnih.gov
Chemoproteomics : Advanced proteomic screening platforms can be used to assess the selectivity of the compound across the entire proteome, providing a comprehensive view of its on-target and off-target interactions on an unprecedented scale. nih.gov
CRISPR-based Target Validation : Once high-confidence targets are identified (e.g., via ABPP), CRISPR gene-editing technology can be used to knock out or modify the target gene. nih.gov Observing whether this genetic perturbation phenocopies the effect of the compound provides powerful validation of its mechanism of action.
Novel Drug Modalities : The chloroacetamide warhead could potentially be incorporated into more complex therapeutic modalities. For example, it could serve as the covalent anchor in a Proteolysis-Targeting Chimera (PROTAC), a molecule designed to hijack the cell's degradation machinery to destroy a target protein. researchgate.net
By embracing these emerging methodologies, research into this compound can move beyond traditional inhibitor design and contribute to the development of next-generation chemical tools and therapeutics. drugdiscoverynews.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
